2-(IODOMETHYL)-2-METHYLOXETANE
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Overview
Description
2-(Iodomethyl)-2-methyloxetane is an organic compound characterized by the presence of an oxetane ring substituted with an iodomethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(iodomethyl)-2-methyloxetane typically involves the iodination of 2-methyl-2-oxetanemethanol. This can be achieved through a substitution reaction where the hydroxyl group is replaced by an iodine atom. A common method involves the use of iodine and a suitable oxidizing agent, such as triphenylphosphine, in the presence of a base like imidazole .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive iodine species.
Chemical Reactions Analysis
Types of Reactions
2-(Iodomethyl)-2-methyloxetane can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The iodomethyl group can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to remove the iodine atom and replace it with hydrogen or other groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions typically occur under mild conditions, often in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-(azidomethyl)-2-methyloxetane, while oxidation with m-CPBA could produce an epoxide derivative.
Scientific Research Applications
2-(Iodomethyl)-2-methyloxetane has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s ability to undergo various chemical transformations makes it valuable for the synthesis of potential drug candidates.
Material Science: It can be used in the preparation of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(iodomethyl)-2-methyloxetane in chemical reactions involves the reactivity of the iodomethyl group. This group is highly reactive towards nucleophiles, making it a useful intermediate for introducing various functional groups into organic molecules. The oxetane ring also imparts strain, which can influence the reactivity and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)-2-methyloxetane: Similar in structure but with a bromine atom instead of iodine. It is less reactive due to the lower reactivity of the bromine atom compared to iodine.
2-(Chloromethyl)-2-methyloxetane: Contains a chlorine atom, which is even less reactive than bromine, making it less suitable for certain types of nucleophilic substitution reactions.
Uniqueness
2-(Iodomethyl)-2-methyloxetane is unique due to the high reactivity of the iodomethyl group, which allows for a wide range of chemical transformations
Properties
IUPAC Name |
2-(iodomethyl)-2-methyloxetane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9IO/c1-5(4-6)2-3-7-5/h2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLYWHZRDSACKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCO1)CI |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9IO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101306731 |
Source
|
Record name | 2-(Iodomethyl)-2-methyloxetane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101306731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121137-98-2 |
Source
|
Record name | 2-(Iodomethyl)-2-methyloxetane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121137-98-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Iodomethyl)-2-methyloxetane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101306731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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